molecular formula C28H36N2 B10884712 N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B10884712
M. Wt: 400.6 g/mol
InChI Key: HRDKAWLNZHWKTJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine: is a complex organic compound featuring a piperidine ring substituted with benzyl, bicyclo[221]hept-5-en-2-ylmethyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, benzyl chloride, and bicyclo[2.2.1]hept-5-en-2-ylmethanol.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups, forming corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the double bond in the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, converting it to a saturated bicyclo[2.2.1]heptane derivative.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, phenylacetaldehyde.

    Reduction: Saturated bicyclo[2.2.1]heptane derivatives.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential ligand in catalytic systems for asymmetric synthesis.

    Material Science: Its derivatives can be used in the synthesis of novel polymers with specific mechanical properties.

Biology

    Pharmacology: Investigated for its potential as a central nervous system agent due to its structural similarity to known psychoactive compounds.

    Biochemistry: Used in studies involving receptor binding and enzyme inhibition.

Medicine

    Drug Development: Potential lead compound for developing new therapeutic agents targeting neurological disorders.

    Diagnostics: Could be used in the development of diagnostic tools for detecting specific biomarkers.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through interactions with central nervous system receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group provides rigidity, potentially enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl and phenylethyl groups, resulting in different pharmacological properties.

    N-phenylethylpiperidine: Similar but without the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, affecting its binding and activity profile.

    N-benzyl-N-(2-phenylethyl)piperidin-4-amine: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, altering its chemical reactivity and applications.

Uniqueness

The presence of the bicyclo[2.2.1]hept-5-en-2-ylmethyl group in N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine imparts unique steric and electronic properties, enhancing its potential as a ligand in catalysis and its specificity in biological applications.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C28H36N2

Molecular Weight

400.6 g/mol

IUPAC Name

N-benzyl-1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C28H36N2/c1-3-7-23(8-4-1)13-18-30(21-24-9-5-2-6-10-24)28-14-16-29(17-15-28)22-27-20-25-11-12-26(27)19-25/h1-12,25-28H,13-22H2

InChI Key

HRDKAWLNZHWKTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4CC5CC4C=C5

Origin of Product

United States

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